2,5-Pyrrolidinedione, 3,4-bis(acetyloxy)-1-(2-propenyl)-, (3R,4R)-
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Overview
Description
2,5-Pyrrolidinedione, 3,4-bis(acetyloxy)-1-(2-propenyl)-, (3R,4R)- is a complex organic compound that belongs to the class of pyrrolidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3,4-bis(acetyloxy)-1-(2-propenyl)-, (3R,4R)- typically involves multi-step organic reactions. One common method includes the acylation of a pyrrolidinedione precursor with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyloxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
2,5-Pyrrolidinedione, 3,4-dihydroxy-1-(2-propenyl)-: Similar structure but with hydroxyl groups instead of acetyloxy groups.
2,5-Pyrrolidinedione, 3,4-bis(methoxy)-1-(2-propenyl)-: Similar structure but with methoxy groups instead of acetyloxy groups.
Uniqueness
The presence of acetyloxy groups in 2,5-Pyrrolidinedione, 3,4-bis(acetyloxy)-1-(2-propenyl)-, (3R,4R)- may confer unique chemical reactivity and biological activity compared to its analogs. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
CAS No. |
184774-88-7 |
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Molecular Formula |
C11H13NO6 |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
[(3R,4R)-4-acetyloxy-2,5-dioxo-1-prop-2-enylpyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C11H13NO6/c1-4-5-12-10(15)8(17-6(2)13)9(11(12)16)18-7(3)14/h4,8-9H,1,5H2,2-3H3/t8-,9-/m1/s1 |
InChI Key |
FKYUCBRUXCTAPW-RKDXNWHRSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](C(=O)N(C1=O)CC=C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(=O)N(C1=O)CC=C)OC(=O)C |
Origin of Product |
United States |
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